molecular formula C21H23N5O2 B11678016 2(4-Benzyl-1-piperazinyl)N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide CAS No. 303107-58-6

2(4-Benzyl-1-piperazinyl)N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide

Cat. No.: B11678016
CAS No.: 303107-58-6
M. Wt: 377.4 g/mol
InChI Key: REUZGBAVPYQCEW-UHFFFAOYSA-N
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Description

2(4-Benzyl-1-piperazinyl)N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide is a complex organic compound with the molecular formula C21H23N5O2. This compound is known for its unique structure, which includes a piperazine ring, a benzyl group, and an indole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(4-Benzyl-1-piperazinyl)N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-benzylpiperazine with an appropriate indole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2(4-Benzyl-1-piperazinyl)N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2(4-Benzyl-1-piperazinyl)N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(4-Benzyl-1-piperazinyl)N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • α-(4-Benzylpiperazinyl)acetophenone hydrobromide
  • N-Benzoylmethyl-N′-benzylpiperazine hydrobromide

Uniqueness

2(4-Benzyl-1-piperazinyl)N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide is unique due to its specific combination of a piperazine ring, benzyl group, and indole moiety. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

303107-58-6

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C21H23N5O2/c27-19(23-24-20-17-8-4-5-9-18(17)22-21(20)28)15-26-12-10-25(11-13-26)14-16-6-2-1-3-7-16/h1-9,22,28H,10-15H2

InChI Key

REUZGBAVPYQCEW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

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